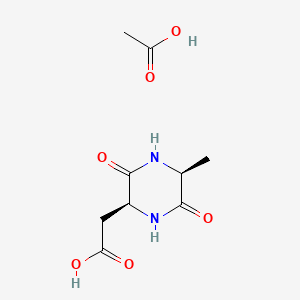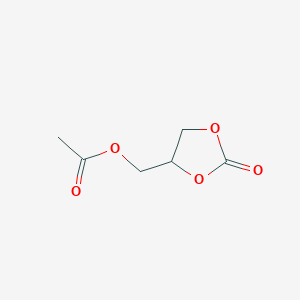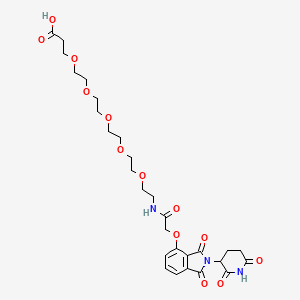![molecular formula C10H16N2O5S2 B14760935 2-Propanesulfonic acid, 1-[(4-hydrazinylphenyl)sulfonyl]-2-methyl- CAS No. 58370-36-8](/img/structure/B14760935.png)
2-Propanesulfonic acid, 1-[(4-hydrazinylphenyl)sulfonyl]-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propanesulfonic acid, 1-[(4-hydrazinylphenyl)sulfonyl]-2-methyl- is a complex organic compound with the molecular formula C10H16N2O5S2. This compound is known for its unique chemical structure, which includes a sulfonic acid group, a hydrazinyl group, and a phenyl ring. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanesulfonic acid, 1-[(4-hydrazinylphenyl)sulfonyl]-2-methyl- typically involves multiple steps. One common method includes the reaction of 4-nitrophenylsulfonyl chloride with 2-methyl-2-propanesulfonic acid in the presence of a base, followed by the reduction of the nitro group to a hydrazinyl group using hydrazine hydrate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propanesulfonic acid, 1-[(4-hydrazinylphenyl)sulfonyl]-2-methyl- undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form azo compounds.
Reduction: The nitro group can be reduced to a hydrazinyl group.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrazine hydrate is commonly used for the reduction of nitro groups.
Substitution: Nucleophiles such as amines and thiols can react with the sulfonic acid group under basic conditions.
Major Products
Azo Compounds: Formed from the oxidation of the hydrazinyl group.
Hydrazinyl Derivatives: Formed from the reduction of nitro groups.
Substituted Sulfonic Acids: Formed from nucleophilic substitution reactions.
Applications De Recherche Scientifique
2-Propanesulfonic acid, 1-[(4-hydrazinylphenyl)sulfonyl]-2-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Propanesulfonic acid, 1-[(4-hydrazinylphenyl)sulfonyl]-2-methyl- involves its interaction with various molecular targets. The hydrazinyl group can form covalent bonds with electrophilic centers in proteins and enzymes, leading to inhibition or modification of their activity. The sulfonic acid group can enhance the solubility and stability of the compound, facilitating its use in aqueous environments .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Propanesulfonic acid: A simpler analog with similar acidic properties but lacking the hydrazinyl and phenyl groups.
4-Hydrazinylbenzenesulfonic acid: Contains a hydrazinyl group and a sulfonic acid group but lacks the 2-methyl substitution.
Uniqueness
2-Propanesulfonic acid, 1-[(4-hydrazinylphenyl)sulfonyl]-2-methyl- is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydrazinyl and sulfonic acid groups allows for versatile applications in various fields of research.
Propriétés
Numéro CAS |
58370-36-8 |
|---|---|
Formule moléculaire |
C10H16N2O5S2 |
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
1-(4-hydrazinylphenyl)sulfonyl-2-methylpropane-2-sulfonic acid |
InChI |
InChI=1S/C10H16N2O5S2/c1-10(2,19(15,16)17)7-18(13,14)9-5-3-8(12-11)4-6-9/h3-6,12H,7,11H2,1-2H3,(H,15,16,17) |
Clé InChI |
KTWDNUUYKYBBHI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CS(=O)(=O)C1=CC=C(C=C1)NN)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




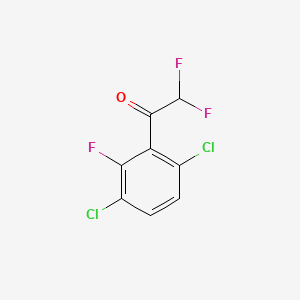
![4-[(2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino]-N,N-dimethylbenzamide](/img/structure/B14760882.png)
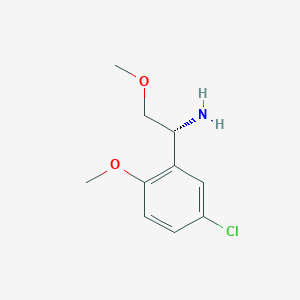
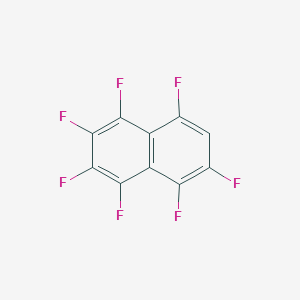

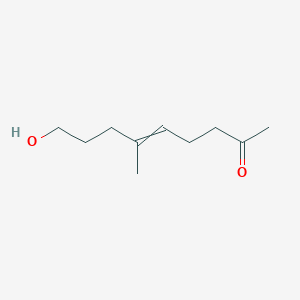
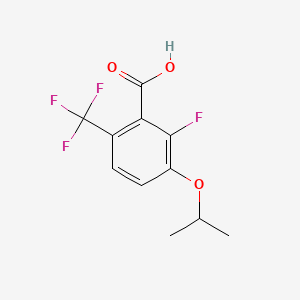

![[1,4]Benzothiazino[2,3-b]phenothiazine](/img/structure/B14760924.png)
